molecular formula C5H6N6 B2810833 Di(4H-1,2,4-triazol-3-yl)methane CAS No. 343270-90-6

Di(4H-1,2,4-triazol-3-yl)methane

Cat. No. B2810833
CAS RN: 343270-90-6
M. Wt: 150.145
InChI Key: ITSTUNVMBZXJOF-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are a class of heterocyclic compounds that have been studied extensively due to their wide range of biological activities . They are used in various fields such as medicinal chemistry, agriculture, and material science .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of ester ethoxycarbonylhydrazones with primary amines . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is determined by single X-ray crystal diffraction . Coordination polymers of 1,2,4-triazole derivatives demonstrate 2D or 3D structures with different topologies .


Chemical Reactions Analysis

1,2,4-Triazole derivatives can react with various metal salts to form coordination polymers . These reactions are often carried out under solvothermal conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on their specific structure and substituents . For example, some derivatives exhibit luminescent properties .

Scientific Research Applications

Coordination Chemistry and Synthesis of Novel Compounds

  • Linkage Coordination Polymers : Di(4H-1,2,4-triazol-3-yl)methane derivatives have been utilized to synthesize novel coordination polymers. These compounds exhibit unique coordination modes, forming five- and six-coordinate diorganotin complexes and linkage coordination polymers through coordination to metal atoms like tin and iron, demonstrating the versatility of these triazole derivatives in forming complex structures (Tang et al., 2000), (Qi et al., 2015).

  • Synthesis of Metal Carbonyl Complexes : The derivative bis(3,5-dimethyl-1,2,4-triazol-1-yl)methane has been used to react with Group 6 metal carbonyls, leading to the formation of CH2(3,5-Me2Tz)2M(CO)4 complexes. These complexes demonstrate the potential of triazole derivatives in creating diverse coordination geometries and studying their reactivity with various metal centers (Tang et al., 2002).

Photophysical Studies

  • Luminescent Properties : Ternary lanthanide complexes containing pyridyltriazolylmethane and 1,3-diketonate ligands have been synthesized, showcasing strong red emissions in solid state. This highlights the potential use of these compounds in optoelectronic applications, such as light-emitting diodes (LEDs) and other luminescent materials (Gusev et al., 2014).

Materials Science Applications

  • Dye-Sensitized Solar Cells (DSSCs) : Derivatives like Di(1H-tetrazol-5-yl)methane have been employed as electron acceptor groups in the synthesis of organic dyes for DSSCs. The performance of these cells provides insight into the electron injection efficiencies and photovoltaic properties of the synthesized dyes, suggesting their potential in renewable energy technologies (Chermahini et al., 2017).

Explosive Materials

  • Detonation Performance : The synthesis and characterization of nitrogen-rich salts from di(1H-tetrazol-5-yl)methane derivatives aim at developing environmentally friendly energetic materials. These compounds exhibit excellent thermal stability, insensitivity, and detonation performance, highlighting their potential as safer alternatives for traditional explosive materials (Dharavath et al., 2021).

Safety and Hazards

The safety and hazards of a specific 1,2,4-triazole derivative would depend on its specific structure and properties. Some derivatives have shown low cytotoxic effects toward normal cells .

Future Directions

The field of 1,2,4-triazole derivatives is a dynamic area of research with potential applications in various fields such as medicinal chemistry, agriculture, and material science . Future research may focus on synthesizing new derivatives, studying their properties, and exploring their potential applications .

properties

IUPAC Name

5-(1H-1,2,4-triazol-5-ylmethyl)-1H-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6/c1(4-6-2-8-10-4)5-7-3-9-11-5/h2-3H,1H2,(H,6,8,10)(H,7,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSTUNVMBZXJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)CC2=NC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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